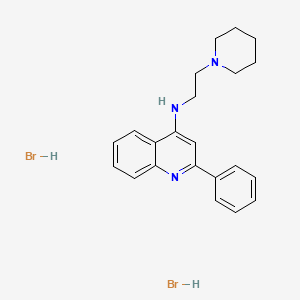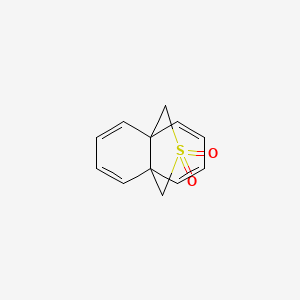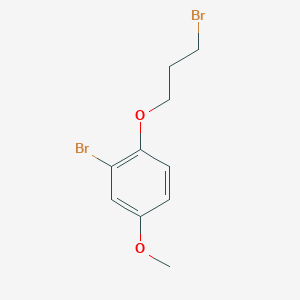
2-Bromo-1-(3-bromopropoxy)-4-methoxybenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-1-(3-bromopropoxy)-4-methoxybenzene is an organic compound with the molecular formula C10H12Br2O2 It is a brominated ether derivative of methoxybenzene, characterized by the presence of bromine atoms at the 2 and 3 positions of the propoxy group and a methoxy group at the 4 position of the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(3-bromopropoxy)-4-methoxybenzene typically involves the bromination of 1-(3-bromopropoxy)-4-methoxybenzene. The process can be carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like carbon tetrachloride or chloroform. The reaction is usually conducted under reflux conditions to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-1-(3-bromopropoxy)-4-methoxybenzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove the bromine atoms, yielding the corresponding hydrocarbon derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide, potassium tert-butoxide, or ammonia in solvents like ethanol or water.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
Nucleophilic Substitution: Products include 1-(3-hydroxypropoxy)-4-methoxybenzene or 1-(3-aminopropoxy)-4-methoxybenzene.
Oxidation: Products include 4-methoxybenzaldehyde or 4-methoxybenzoic acid.
Reduction: Products include 1-(3-propoxy)-4-methoxybenzene.
Applications De Recherche Scientifique
2-Bromo-1-(3-bromopropoxy)-4-methoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-Bromo-1-(3-bromopropoxy)-4-methoxybenzene depends on its interaction with molecular targets. The bromine atoms can participate in halogen bonding, influencing the compound’s binding affinity to proteins or enzymes. The methoxy group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes. The overall effect is determined by the specific molecular pathways involved in the compound’s activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Bromo-1-(3-bromopropoxy)-4-fluorobenzene
- 2-Bromo-1-(3-bromopropoxy)-4-methylbenzene
- 1-Bromo-2-(bromomethyl)benzene
Uniqueness
2-Bromo-1-(3-bromopropoxy)-4-methoxybenzene is unique due to the presence of both bromine and methoxy groups, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups makes it a valuable compound for various research applications, distinguishing it from other similar brominated benzene derivatives.
Propriétés
Numéro CAS |
76429-74-8 |
|---|---|
Formule moléculaire |
C10H12Br2O2 |
Poids moléculaire |
324.01 g/mol |
Nom IUPAC |
2-bromo-1-(3-bromopropoxy)-4-methoxybenzene |
InChI |
InChI=1S/C10H12Br2O2/c1-13-8-3-4-10(9(12)7-8)14-6-2-5-11/h3-4,7H,2,5-6H2,1H3 |
Clé InChI |
UYGHFQDXVOHZPH-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C=C1)OCCCBr)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


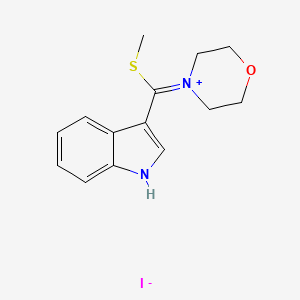

![4-[5-[(1S)-1-[4-(cyclopropanecarbonyl)phenoxy]propyl]-1,2,4-oxadiazol-3-yl]-2-fluoro-N-[(2S)-1-hydroxypropan-2-yl]benzamide](/img/structure/B11937667.png)
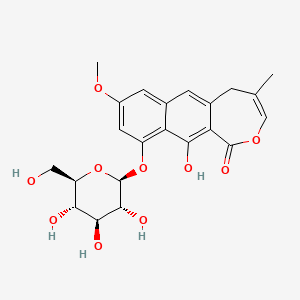


![sodium;(2S)-2-azaniumyl-3-[[(2R)-3-hexadecanoyloxy-2-hydroxypropoxy]-oxidophosphoryl]oxypropanoate](/img/structure/B11937693.png)

![3-{3-methyl-4-[(2-phenylethyl)amino]-1H-pyrazolo[3,4-b]quinolin-1-yl}-1,2-propanediol hydrochloride](/img/structure/B11937699.png)

![heptadecan-9-yl 8-[3-hydroxypropyl-(6-nonoxy-6-oxohexyl)amino]octanoate](/img/structure/B11937715.png)
